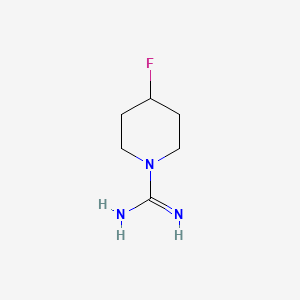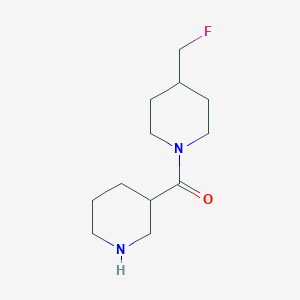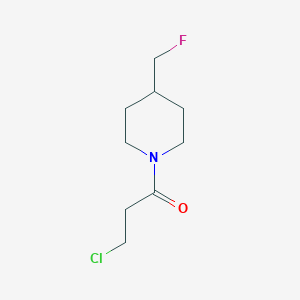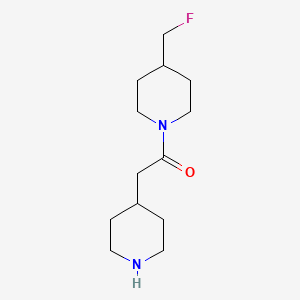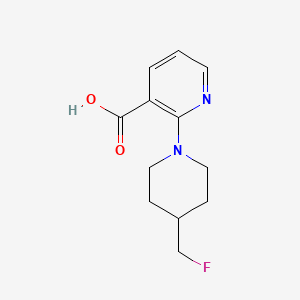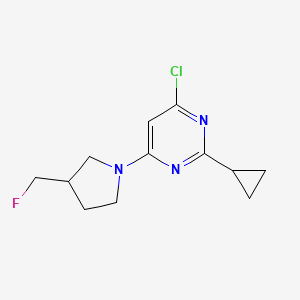
4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine
Descripción general
Descripción
4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C12H15ClFN3. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyclopropyl-6-(3-(fluoromethyl)pyrrolidin-1-yl)pyrimidine includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Pharmaceutical Testing
In pharmaceutical research, this compound can serve as a reference standard for the development of new drugs. Its unique structure, incorporating a pyrimidine ring, makes it suitable for binding studies and pharmacokinetics .
Agriculture
The presence of a cyclopropyl group in the compound suggests potential use in the development of agricultural chemicals. These could include novel pesticides or herbicides, where the compound’s structural integrity could provide stability in various environmental conditions .
Material Science
The fluoromethyl and chloro groups within the compound’s structure indicate its utility in material science, particularly in the synthesis of advanced polymers or coatings that require specific chemical resistance or properties .
Environmental Science
This compound could be used in environmental science to study the degradation of similar structured compounds in ecosystems, helping to understand the environmental impact and breakdown products of industrial chemicals .
Biochemistry
In biochemistry, the compound’s ability to interact with various enzymes and receptors due to its pyrrolidinyl moiety could be crucial for understanding molecular interactions and designing inhibitors or activators of biological pathways .
Pharmacology
The compound’s structure is conducive to medicinal chemistry applications, where it could be a precursor or an intermediate in the synthesis of molecules with potential therapeutic effects. Its pyrimidine core is a common motif in many drugs, suggesting its value in drug design and discovery processes .
Propiedades
IUPAC Name |
4-chloro-2-cyclopropyl-6-[3-(fluoromethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN3/c13-10-5-11(16-12(15-10)9-1-2-9)17-4-3-8(6-14)7-17/h5,8-9H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFANGQIKENMPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)N3CCC(C3)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





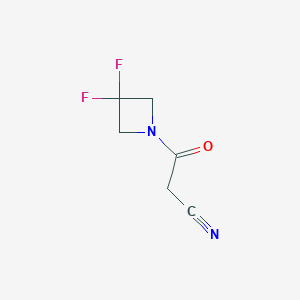
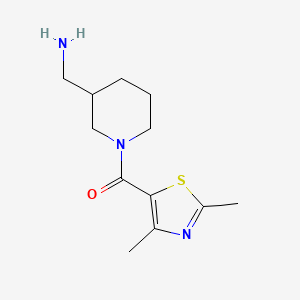

![N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine](/img/structure/B1476535.png)
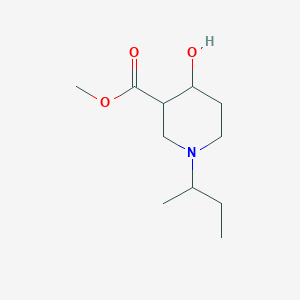
![4-Chloro-6-fluorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1476540.png)
